
Z-Phe-OH
Overview
Description
Preparation Methods
Carbobenzoxyphenylalanine can be synthesized through several methods. One common synthetic route involves the protection of the amino group of phenylalanine with a carbobenzoxy (Cbz) group. This is typically achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group .
Industrial production methods for carbobenzoxyphenylalanine involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Carbobenzoxyphenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of phenylalanine .
Scientific Research Applications
Z-Phe-OH, also known as carbobenzoxyphenylalanine, is a significant compound in scientific research, particularly in the fields of peptide synthesis, drug development, and biochemical studies. This article explores its applications, supported by data tables and case studies that illustrate its versatility and importance in various research domains.
Peptide Synthesis
This compound serves as a fundamental building block in the synthesis of peptides. Its structure allows for the introduction of specific functional groups that enhance biological activity. This application is crucial for developing therapeutic agents that target specific biological pathways.
Drug Development
Researchers utilize this compound to create peptide-based drugs, particularly in oncology and immunotherapy. Its ability to mimic natural peptides makes it a valuable candidate for drug design, contributing to the development of novel therapeutics aimed at treating various diseases.
Biochemical Research
In biochemical studies, this compound is employed to investigate protein interactions and enzyme activity. By using this compound, scientists can gain insights into the mechanisms of action in diverse biological processes, which is essential for understanding cellular functions and disease mechanisms.
Self-Assembly Studies
Recent research has highlighted the self-assembly properties of this compound when combined with other modified amino acids. Studies indicate that this compound can form well-defined morphologies such as fibers and spherical structures under specific conditions, which have potential applications in materials science and nanotechnology .
Diagnostic Applications
In diagnostics, this compound can be utilized to develop assays that detect specific biomolecules. This capability aids in early disease detection and monitoring, making it a valuable tool in clinical settings.
Cosmetic Formulations
This compound is also explored in cosmetic chemistry for its potential anti-aging properties. Its incorporation into skincare products aims to improve skin health by leveraging its biochemical properties .
Table 1: Applications of this compound
Application Area | Description |
---|---|
Peptide Synthesis | Building block for therapeutic peptides |
Drug Development | Candidate for peptide-based drugs in oncology and immunotherapy |
Biochemical Research | Investigates protein interactions and enzyme activity |
Self-Assembly | Forms structured morphologies for materials science |
Diagnostic Applications | Develops assays for biomolecule detection |
Cosmetic Formulations | Explored for anti-aging properties in skincare products |
Table 2: Self-Assembly Characteristics of this compound
Condition | Morphology Observed | Technique Used |
---|---|---|
Room Temperature | Fiber-like structures | Microscopy |
Elevated Temperature | Transition to distinct flower-like forms | Microscopy |
Concentration Variation | Increased density of assemblies | NMR Spectroscopy |
Case Study 1: Peptide-Based Drug Development
A study investigated the use of this compound as a precursor in synthesizing peptide drugs targeting cancer cells. The results demonstrated enhanced binding affinity to specific receptors involved in tumor growth, indicating its potential as an effective therapeutic agent.
Case Study 2: Self-Assembly Research
Research published on the self-assembly properties of this compound revealed that at varying concentrations, it could form distinct fiber-like structures that bind with Thioflavin T, indicating the presence of amyloid-like aggregates. This finding opens avenues for developing novel biomaterials with applications in drug delivery systems .
Case Study 3: Diagnostic Applications
A diagnostic assay utilizing this compound was developed to detect biomarkers associated with autoimmune diseases. The assay showed high specificity and sensitivity, demonstrating the compound's utility in clinical diagnostics .
Mechanism of Action
Carbobenzoxyphenylalanine exerts its effects by inhibiting the activity of thermolysin, a metalloprotease enzyme. The compound binds to the active site of thermolysin, preventing the enzyme from interacting with its natural substrates. This inhibition is achieved through the formation of a stable complex between carbobenzoxyphenylalanine and the enzyme, which blocks the catalytic activity of thermolysin . The molecular targets and pathways involved include the active site residues of thermolysin, which are essential for its proteolytic function .
Comparison with Similar Compounds
Carbobenzoxyphenylalanine is unique compared to other similar compounds due to its specific inhibitory activity against thermolysin. Similar compounds include:
Carbobenzoxy-L-tryptophan: Another thermolysin inhibitor with a similar mechanism of action but different substrate specificity.
Carbobenzoxy-L-tyrosine: Also inhibits thermolysin but has distinct binding characteristics and potency.
These compounds share structural similarities with carbobenzoxyphenylalanine but differ in their specific interactions with thermolysin and other enzymes .
Biological Activity
Z-Phe-OH, or Z-phenylalanine, is a derivative of the amino acid phenylalanine, characterized by the presence of a benzyloxycarbonyl (Z) protecting group. This compound has garnered attention in various fields of biological research due to its potential applications in drug design and synthesis, particularly in the development of peptide analogs with enhanced biological activity.
- Molecular Formula : C₁₇H₁₇NO₄
- Molecular Weight : 299.3 g/mol
- CAS Number : 1161-13-3
This compound exhibits unique chemical properties that facilitate its incorporation into peptides and proteins, influencing their stability and bioactivity. The Z group acts as a protective moiety during peptide synthesis, which can be removed under specific conditions to yield free amino acids.
Opioid Receptor Binding
Research has demonstrated that this compound can be incorporated into neuropeptide analogs, significantly affecting their interaction with opioid receptors. For instance, studies on endomorphin-2 (EM-2) analogs that incorporate this compound have revealed valuable insights into their binding affinities and agonistic activities at μ-opioid receptors.
Case Study: Endomorphin-2 Analogues
A systematic evaluation of EM-2 analogs containing this compound showed varying degrees of receptor selectivity and bioactivity. The following table summarizes the binding affinities and functional bioactivities of selected analogs:
Analog | Binding Affinity (Ki μ) | Binding Affinity (Ki δ) | Selectivity (Ki δ/Ki μ) | GPI Assay Activity |
---|---|---|---|---|
[ΔZPhe 3]EM-2 | 202 nM | 240,000 nM | 1200 | Weak |
[ΔZPhe 4]EM-2 | 12 nM | 14,400 nM | 1200 | High |
[ΔZPhe 3,4]EM-2 | 128 nM | 150,000 nM | 1170 | Weak |
The data indicate that the incorporation of this compound at specific positions can enhance selectivity for μ-opioid receptors while maintaining significant biological activity. Notably, the analogue [ΔZPhe 4]EM-2 exhibited high potency comparable to the native EM-2 peptide .
Antimicrobial Activity
In addition to its role in neuropeptide synthesis, this compound has been investigated for its antimicrobial properties. Studies have shown that peptide derivatives containing this compound demonstrate moderate to good bioactivity against Gram-negative bacteria and dermatophytes.
Research Findings
A study analyzing various hydrolyzed peptide derivatives indicated that those containing this compound exhibited significant antimicrobial activity. The following table summarizes the observed bioactivity against different microbial strains:
Peptide Derivative | Activity Against Gram-Negative Bacteria | Activity Against Dermatophytes |
---|---|---|
This compound Derivative A | Moderate | Good |
This compound Derivative B | Good | Moderate |
These findings suggest that this compound can be utilized in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Phe-OH, and how can purity be validated?
- Methodological Answer : this compound (N-Benzyloxycarbonyl-L-phenylalanine) synthesis typically involves carbobenzyloxy (Cbz) protection of phenylalanine using benzyl chloroformate in alkaline aqueous conditions. Purity validation requires:
- HPLC analysis with C18 columns (gradient: 0.1% TFA in water/acetonitrile) to confirm retention time consistency .
- 1H/13C NMR to verify the presence of characteristic peaks (e.g., benzyloxy carbonyl protons at δ 5.1–5.3 ppm and aromatic protons at δ 7.2–7.4 ppm) .
- Mass spectrometry (MS) for molecular ion confirmation (theoretical [M+H]+: 312.3 g/mol).
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Accelerated degradation : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC for byproducts (e.g., deprotected phenylalanine).
- Long-term storage : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the Cbz group .
Q. What spectroscopic techniques are critical for characterizing this compound in solid-state vs. solution?
- Answer :
Technique | Solid-State Application | Solution Application |
---|---|---|
FT-IR | Confirm C=O stretch (~1700 cm⁻¹) and NH deformation | Limited utility due to solvent interference |
XRD | Crystal structure analysis | Not applicable |
CD Spectroscopy | Not applicable | Monitor chiral integrity in polar solvents |
Advanced Research Questions
Q. How can contradictory NMR data for this compound in literature be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Mitigation strategies:
- Solvent standardization : Use deuterated DMSO or CDCl3 for consistency.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish between α-proton and benzyl protons) .
- Spiking experiments : Add authentic this compound to suspect samples to confirm peak assignments .
Q. What experimental design principles apply when using this compound as a chiral building block in peptide synthesis?
- Answer :
- Orthogonal protection : Pair Cbz (acid-labile) with Fmoc (base-labile) groups to enable sequential deprotection .
- Coupling optimization : Use HOBt/DIC in DMF for minimal racemization (monitor via CD spectroscopy).
- Scale-up challenges : Address solubility issues (e.g., switch from THF to DCM for larger batches) .
Q. How can researchers reconcile discrepancies in this compound’s reported solubility across studies?
- Answer : Systematic evaluation under controlled conditions:
- Solvent screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, ethyl acetate) at 25°C and 50°C.
- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew measurements.
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard for precise quantification .
Q. What statistical approaches are recommended for analyzing this compound’s reaction kinetics data?
- Answer :
- Non-linear regression : Fit time-course HPLC data to a first-order kinetic model (rate constant k).
- ANOVA : Compare k values across temperature/pH conditions to identify significant variables.
- Error propagation analysis : Calculate uncertainty in activation energy (Ea) using the Arrhenius equation .
Q. Data Interpretation & Validation
Q. How should researchers validate this compound’s role in inhibiting enzymatic activity when conflicting IC50 values are reported?
- Methodological Answer :
- Standardize assays : Use recombinant enzymes (≥95% purity) and control buffer conditions (pH 7.4, 25°C).
- Dose-response curves : Generate triplicate datasets with 8–12 concentration points.
- Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .
Q. What steps ensure reproducibility in this compound’s chromatographic separation from complex mixtures?
- Answer :
- Column conditioning : Pre-equilibrate C18 columns with ≥20 column volumes of mobile phase.
- Internal standards : Add norleucine to track retention time shifts.
- System suitability tests : Validate resolution (R ≥ 1.5) and theoretical plates (N ≥ 2000) daily .
Q. Research Design Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound-related hypothesis generation?
- Answer :
- Feasible : Prioritize studies with accessible analytical tools (e.g., avoid cryogenic NMR if unavailable).
- Novel : Explore understudied applications (e.g., this compound in macrocyclic peptide synthesis).
- Ethical : Adhere to Green Chemistry principles by optimizing atom economy in synthesis .
Properties
IUPAC Name |
3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONHWAVOYADJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283588 | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-57-6, 2448-45-5, 1161-13-3 | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3588-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-DL-3-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC522449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1161-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3588-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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